molecular formula C20H24N2O2 B13585533 (3I+/-,8I+/-,9R)-6a(2)-Methoxycinchonan-9-ol CAS No. 101143-86-6

(3I+/-,8I+/-,9R)-6a(2)-Methoxycinchonan-9-ol

Cat. No.: B13585533
CAS No.: 101143-86-6
M. Wt: 324.4 g/mol
InChI Key: LOUPRKONTZGTKE-BBNYVJOESA-N
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Description

®-(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol is a complex organic compound that belongs to the class of cinchona alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol typically involves multiple steps. One common method includes the reaction of sodium tetraphenyl borate with quinine in deionized water at room temperature. This ion-pair reaction is considered a green chemistry approach due to its mild conditions and minimal environmental impact .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of large reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

®-(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, ®-(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol is used as a chiral catalyst in asymmetric synthesis. Its unique structure allows it to induce chirality in various chemical reactions, making it valuable for producing enantiomerically pure compounds .

Biology

In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Its ability to interact with biological membranes and proteins makes it a promising candidate for drug development .

Medicine

In medicine, ®-(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol is investigated for its potential therapeutic effects. It has shown promise in treating various diseases, including malaria and certain types of cancer .

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor for other complex molecules .

Mechanism of Action

The mechanism of action of ®-(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with DNA and RNA can inhibit the replication of viruses and bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol apart from similar compounds is its specific stereochemistry and functional groups. These unique features contribute to its distinct biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

CAS No.

101143-86-6

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14+,19+,20-/m1/s1

InChI Key

LOUPRKONTZGTKE-BBNYVJOESA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@H]4C=C)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Origin of Product

United States

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